molecular formula C22H25N3O5S B3015647 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-60-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B3015647
CAS RN: 451466-60-7
M. Wt: 443.52
InChI Key: JOFOBYLZNGALIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with similar structural features, have been synthesized and shown to exhibit potent cytotoxic activities against various cancer cell lines. These compounds were tested against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, demonstrating significant cytotoxic potential in vitro and in vivo against colon 38 tumors in mice (Deady et al., 2003).

  • Disease-Modifying Antirheumatic Drugs : Metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), which is under clinical evaluation as a new type of disease-modifying antirheumatic drug (DMARD), were synthesized to study their pharmacological properties. The metabolite with anti-inflammatory effects in an adjuvant arthritic rat model highlights the potential for developing therapeutic agents for inflammatory diseases (Baba et al., 1998).

  • Hydrolytic Opening of the Quinazoline Ring : Research into the hydrolytic opening of the quinazoline ring in derivatives reveals insights into chemical reactivity and potential for generating new compounds with varied biological activities. This study contributes to the understanding of quinazoline chemistry and its implications for drug discovery (Shemchuk et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methoxyethyl isothiocyanate to form the intermediate, which is then reacted with 2-amino-3-(2-methoxyethyl)-4-oxo-1H-quinazoline-7-carboxylic acid to yield the final product.", "Starting Materials": [ "2-(3,4-dimethoxyphenyl)ethylamine", "2-methoxyethyl isothiocyanate", "2-amino-3-(2-methoxyethyl)-4-oxo-1H-quinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydroxide to form the intermediate 2-(3,4-dimethoxyphenyl)ethyl N-(2-methoxyethyl)thiocarbamate.", "Step 2: Reaction of the intermediate with 2-amino-3-(2-methoxyethyl)-4-oxo-1H-quinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] }

CAS RN

451466-60-7

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C22H25N3O5S

Molecular Weight

443.52

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-28-11-10-25-21(27)16-6-5-15(13-17(16)24-22(25)31)20(26)23-9-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31)

InChI Key

JOFOBYLZNGALIX-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.